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Abstract

Lufotrelvir (PF-07304814) is an investigational antiviral agent developed by Pfizer as a 3CL
protease inhibitor for the potential treatment of COVID-19. It is a phosphate prodrug that is
metabolized in vivo to its active form, PF-00835231. This document provides a detailed
protocol for the synthesis and purification of Lufotrelvir, based on published process
development literature. The synthesis involves a convergent approach, featuring a key amide
coupling, a Claisen condensation, and a final phosphorylation step. Purification is achieved
through a sophisticated crystallization sequence involving the formation of specific solvates to
ensure high purity.

Introduction

Lufotrelvir is a peptidomimetic inhibitor of the SARS-CoV-2 main protease (Mpro or 3CLpro),
an enzyme essential for viral replication. As a phosphate prodrug, Lufotrelvir is designed for
intravenous administration and is rapidly converted to the active moiety, PF-00835231, by
alkaline phosphatases. The development of a robust and scalable synthesis and purification
process is crucial for enabling clinical studies and potential future manufacturing. The protocols
outlined below are intended to provide researchers with a comprehensive guide to producing
high-purity Lufotrelvir in a laboratory setting.
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Synthesis of Lufotrelvir

The synthesis of Lufotrelvir can be broken down into three main stages:

o Synthesis of the active moiety, PF-00835231.

» Phosphorylation of PF-00835231 to form a di-tert-butyl protected intermediate.
» Deprotection to yield the final Lufotrelvir product.

The synthesis of the key intermediate PF-00835231 involves an amide coupling followed by a
Claisen condensation.

Materials and Reagents

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/product/b8198245?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8198245?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Methodological & Application

Check Availability & Pricing

Reagent Supplier Grade
4-methoxy-1H-indole-2- )

. ] Commercial Sources Reagent Grade
carboxylic acid
L-Leucinamide derivative Synthesized N/A

Propylphosphonic anhydride
(T3P®)

Commercial Sources

Synthesis Grade

Pyridine

Commercial Sources

Anhydrous

Chloroacetic acid

Commercial Sources

Reagent Grade

Lithium bis(trimethylsilyl)amide
(LIHMDS)

Commercial Sources

1.0Min THF

Di-tert-butyl N,N-
diisopropylphosphoramidite

Commercial Sources

Synthesis Grade

Tetrazole

Commercial Sources

Synthesis Grade

Hydrogen peroxide (H2032)

Commercial Sources

30% aqueous solution

Trifluoroacetic acid (TFA) Commercial Sources Reagent Grade
Dichloromethane (DCM) Commercial Sources Anhydrous
Tetrahydrofuran (THF) Commercial Sources Anhydrous
Methyl ethyl ketone (MEK) Commercial Sources ACS Grade
Dimethyl sulfoxide (DMSO) Commercial Sources Anhydrous

Experimental Protocols

1. Amide Coupling to form Peptide Backbone

This step involves the coupling of 4-methoxy-1H-indole-2-carboxylic acid with a suitable L-

leucinamide derivative to form the core peptide structure of the molecule. The use of

propylphosphonic anhydride (T3P®) in the presence of pyridine is an effective method for this

transformation, known to minimize epimerization.
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e Protocol:

Dissolve 4-methoxy-1H-indole-2-carboxylic acid (1.0 eq) and the L-leucinamide derivative
(1.05 eq) in anhydrous dichloromethane (DCM).

Add pyridine (2.0 eq) to the solution and cool the mixture to O °C.

Slowly add a 50% solution of T3P® in ethyl acetate (1.5 eq) to the reaction mixture,
maintaining the temperature at 0 °C.

Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring the
progress by TLC or LC-MS.

Upon completion, quench the reaction with water and separate the organic layer.
Wash the organic layer with 1 M HCI, saturated NaHCOs solution, and brine.

Dry the organic layer over anhydrous Na2SOa, filter, and concentrate under reduced
pressure to yield the crude amide product.

The crude product can be purified by flash chromatography on silica gel.

2. Claisen Condensation

The Claisen condensation is used to introduce a chloromethyl ketone functionality, which is a

key structural feature for the protease inhibitor activity.

e Protocol:

o

[¢]

[e]

[e]

Dissolve the amide product from the previous step (1.0 eq) and chloroacetic acid (2.0 eq)
in anhydrous tetrahydrofuran (THF).

Cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

Slowly add a solution of LIHMDS (1.0 M in THF, 4.0 eq) to the reaction mixture,
maintaining the temperature below -70 °C.

Stir the reaction at -78 °C for 2-3 hours.
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[e]

Quench the reaction by the slow addition of saturated aqueous NH4Cl solution.

o

Allow the mixture to warm to room temperature and extract with ethyl acetate.

[¢]

Wash the combined organic layers with water and brine, then dry over anhydrous NazSOa.

[¢]

Filter and concentrate the solution under reduced pressure to obtain the crude
chloromethyl ketone intermediate, which is the active moiety PF-00835231.

3. Phosphorylation of PF-00835231

The active molecule PF-00835231 is converted to the phosphate prodrug Lufotrelvir in a two-
step process involving phosphorylation and deprotection.

» Protocol for Phosphorylation:
o Dissolve PF-00835231 (1.0 eq) in anhydrous THF and cool to 0 °C.

o Add tetrazole (1.5 eq) followed by the dropwise addition of di-tert-butyl N,N-
diisopropylphosphoramidite (1.2 eq).

o Allow the reaction to warm to room temperature and stir for 2 hours.

o Cool the reaction back to 0 °C and add a 30% aqueous solution of hydrogen peroxide
(H202) to oxidize the phosphite to a phosphate.

o Sitir for an additional hour at O °C.

o Quench the reaction with agueous sodium thiosulfate solution and extract with ethyl
acetate.

o Wash the organic layer with water and brine, dry over Na2SOa, and concentrate to give the
crude di-tert-butyl protected phosphate intermediate.

o Protocol for Deprotection:

o Dissolve the crude protected phosphate intermediate in DCM and cool to 0 °C.
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[e]

Add trifluoroacetic acid (TFA) (10 eq) dropwise.

(¢]

Stir the reaction at 0 °C for 2-4 hours until deprotection is complete (monitored by LC-MS).

[¢]

Concentrate the reaction mixture under reduced pressure to remove excess TFA and
DCM.

[¢]

The crude Lufotrelvir is then taken up for purification.

: L :

Step Product Yield (%) Purity (%) Reference
Di-tert-butyl 91% (over 2

Phosphorylation protected steps with >95% (crude)
Lufotrelvir oxidation)

Deprotection Lufotrelvir 54% >90% (crude)

Purification of Lufotrelvir

The purification of Lufotrelvir is critical to control process-related impurities and is achieved
through an elaborate crystallization sequence involving the formation of a methyl ethyl ketone
(MEK) solvate, a dimethyl sulfoxide (DMSO) solvate, and finally a hydrate form.

Experimental Protocols

1. Formation of the MEK Solvate

e Protocol:

[e]

Dissolve the crude Lufotrelvir in a minimal amount of hot methyl ethyl ketone (MEK).

o

Allow the solution to cool slowly to room temperature.

[¢]

Further cool the solution to 0-5 °C and hold for several hours to facilitate crystallization.

[¢]

Collect the crystalline solid by filtration, wash with cold MEK, and dry under vacuum.

2. Formation of the DMSO Solvate
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The DMSO solvate has been identified as a stable form for long-term storage.
e Protocol:

o Dissolve the MEK solvate of Lufotrelvir in a minimal amount of dimethyl sulfoxide
(DMSO) at an elevated temperature (e.g., 50-60 °C).

o Slowly add an anti-solvent, such as water or isopropanol, until the solution becomes
turbid.

o Allow the solution to cool to room temperature with gentle stirring.

o Collect the precipitated DMSO solvate by filtration, wash with the anti-solvent, and dry
under vacuum.

3. Formation of the Hydrate

The final step often involves the formation of a hydrate to yield the desired polymorphic form of
the active pharmaceutical ingredient.

e Protocol:

o Suspend the DMSO solvate in water or a mixture of water and a water-miscible organic
solvent (e.g., ethanol).

o Stir the suspension at room temperature for an extended period (e.g., 24-48 hours) to
allow for the solvent-mediated transformation to the hydrate form.

o Collect the crystalline hydrate by filtration, wash with water, and dry under controlled
humidity conditions.

Diagrams
Lufotrelvir Synthesis Workflow
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Lufotrelvir Synthesis
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Caption: Overall synthetic workflow for Lufotrelvir.

Lufotrelvir Purification Workflow
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Lufotrelvir Purification
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To cite this document: BenchChem. [Application Notes and Protocols for the Synthesis and
Purification of Lufotrelvir]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8198245#protocol-for-lufotrelvir-synthesis-and-

purification]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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